(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate
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Overview
Description
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate is a chiral amino acid derivative. It is a compound of interest in various fields of chemistry and biology due to its unique stereochemistry and functional groups. The compound consists of an amino group, a hydroxyl group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
DL-Threonine hydrate(2:1) is an essential amino acid . It is primarily used as a nutritional supplement, often added to poultry feed . It is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .
Mode of Action
It is known that it plays a crucial role in protein synthesis as it is an essential amino acid .
Biochemical Pathways
DL-Threonine hydrate(2:1) is involved in several biochemical pathways. Threonine aldolases, for instance, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . Threonine dehydratase converts L-threonine to 2-ketobutyrate .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body.
Biochemical Analysis
Biochemical Properties
DL-Threonine hydrate(2:1) is involved in many biological processes. It participates in the conversion of glycogen into the glucose pathway, supports muscle tissue maintenance and growth, and plays a key role in regulating levels of other amino acids .
Cellular Effects
DL-Threonine hydrate(2:1) can promote animal growth and nitrogen balance. In chickens, a deficiency of DL-Threonine hydrate(2:1) can lead to loss of appetite, a sharp decline in body weight, and low feed utilization efficiency .
Molecular Mechanism
The molecular mechanism of DL-Threonine hydrate(2:1) involves its conversion to 2-ketobutyrate. This process is facilitated by the enzyme threonine dehydratase .
Dosage Effects in Animal Models
The effects of DL-Threonine hydrate(2:1) can vary with different dosages in animal models. Specific studies detailing these effects are currently limited .
Metabolic Pathways
DL-Threonine hydrate(2:1) is involved in the metabolic pathway that converts L-threonine to 2-ketobutyrate, a key step in the biosynthesis of L-isoleucine .
Subcellular Localization
It’s likely that any such localization would involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to induce the desired stereochemistry in the product. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the amino and hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic methods are preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the compound. Large-scale production may also involve the use of continuous flow reactors to optimize the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can regenerate the original hydroxyl group.
Scientific Research Applications
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound has a similar structure but with a methyl group instead of a hydroxyl group.
Benzylamine: An organic compound with an amino group attached to a benzyl group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a different functional group arrangement.
Uniqueness
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWHMAPAPXBPFN-PZXRSRGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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